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Compound of Interest

Compound Name: Thalidomide-4-Br

Cat. No.: B2758617 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Thalidomide, a glutamic acid derivative, has a complex history, initially marked by its tragic

teratogenic effects and later by its successful repurposing as a potent immunomodulatory and

anti-cancer agent. The synthesis and analysis of thalidomide analogs are crucial for the

development of new therapeutics with improved efficacy and safety profiles. Thalidomide-4-
Br, a brominated analog of thalidomide, is a key intermediate in the synthesis of various

derivatives and Proteolysis Targeting Chimeras (PROTACs). Accurate structural confirmation

and purity assessment of Thalidomide-4-Br are paramount for its use in further drug

development.

This document provides detailed application notes and protocols for the spectroscopic analysis

of Thalidomide-4-Br using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS). The information herein is intended to guide researchers in the structural

elucidation and characterization of this important compound.

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for

Thalidomide-4-Br based on the analysis of related compounds and general principles of

spectroscopy.
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Table 1: Predicted ¹H NMR Data for Thalidomide-4-Br (in
DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.10 s 1H N-H (Glutarimide)

~8.00 d 1H Ar-H

~7.85 d 1H Ar-H

~7.70 dd 1H Ar-H

5.15 - 5.25 dd 1H CH (Glutarimide)

2.85 - 3.00 m 1H CH₂ (Glutarimide)

2.55 - 2.70 m 1H CH₂ (Glutarimide)

2.00 - 2.15 m 2H CH₂ (Glutarimide)

Note: Chemical shifts are predictions and may vary slightly based on experimental conditions.

Table 2: Predicted ¹³C NMR Data for Thalidomide-4-Br (in
DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~172.9 C=O (Glutarimide)

~169.8 C=O (Glutarimide)

~167.1 C=O (Phthalimide)

~166.5 C=O (Phthalimide)

~137.0 Ar-C

~134.5 Ar-C

~132.0 Ar-C

~125.0 Ar-C

~124.0 Ar-C

~122.0 Ar-C-Br

~49.0 CH (Glutarimide)

~31.0 CH₂ (Glutarimide)

~22.0 CH₂ (Glutarimide)

Note: Chemical shifts are predictions and may vary slightly based on experimental conditions.

Table 3: Predicted High-Resolution Mass Spectrometry
(HRMS) Data for Thalidomide-4-Br

Ion Formula Calculated m/z

[M+H]⁺ C₁₃H₁₀BrN₂O₄⁺ 336.9824 / 338.9803

[M+Na]⁺ C₁₃H₉BrN₂NaO₄⁺ 358.9643 / 360.9623

Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks

of nearly equal intensity separated by 2 m/z units.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of Thalidomide-4-
Br.

Materials:

Thalidomide-4-Br sample

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer (400 MHz or higher recommended)

Procedure:

Sample Preparation:

Accurately weigh 5-10 mg of the Thalidomide-4-Br sample.

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

Vortex the vial to ensure complete dissolution.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of DMSO-d₆.

Shim the magnetic field to achieve optimal resolution.

For ¹H NMR:

Acquire a standard one-dimensional proton spectrum.
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Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

For ¹³C NMR:

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

A larger number of scans will be required due to the low natural abundance of ¹³C (e.g.,

1024 or more).

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Data Processing and Analysis:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra correctly.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50

ppm for ¹H and δ = 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Assign the signals to the corresponding protons and carbons in the Thalidomide-4-Br
structure.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of

Thalidomide-4-Br.

Materials:

Thalidomide-4-Br sample

Methanol (HPLC grade) or other suitable solvent
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High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)

Procedure:

Sample Preparation:

Prepare a dilute solution of the Thalidomide-4-Br sample (e.g., 0.1 mg/mL) in a suitable

solvent such as methanol.

Ensure the sample is fully dissolved.

Instrument Setup and Data Acquisition:

Set up the mass spectrometer in positive ion mode using electrospray ionization (ESI).

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10

µL/min).

Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to

maximize the signal intensity of the analyte.

Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

Ensure the instrument is calibrated to provide high mass accuracy.

Data Analysis:

Identify the molecular ion peaks, which will appear as a characteristic isotopic doublet

([M+H]⁺ or [M+Na]⁺) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in

an approximate 1:1 ratio).

Compare the measured accurate mass of the molecular ions with the theoretically

calculated mass for the elemental formula of Thalidomide-4-Br (C₁₃H₁₀BrN₂O₄). The

mass difference should be within a few ppm.

Analyze the fragmentation pattern, if any, to gain further structural information.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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